molecular formula C27H29NO9 B14942317 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B14942317
M. Wt: 511.5 g/mol
InChI Key: XIBAZQZUYJLCDY-UHFFFAOYSA-N
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Description

“3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide” is a complex organic compound that features multiple functional groups, including methoxy, benzodioxole, hydroxy, pyranone, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with methylene groups.

    Introduction of the pyranone ring: This step might involve the condensation of a suitable aldehyde with a diketone.

    Formation of the amide bond: This can be done through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

This compound could have several applications:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and multiple functional groups.

    Materials Science: Use in the development of new materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Uniqueness

The unique combination of functional groups in “3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide” might confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C27H29NO9

Molecular Weight

511.5 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C27H29NO9/c1-15-11-20(29)23(27(31)37-15)18(13-22(30)28-10-9-16-5-7-17(32-2)8-6-16)19-12-21(33-3)25-26(24(19)34-4)36-14-35-25/h5-8,11-12,18,29H,9-10,13-14H2,1-4H3,(H,28,30)

InChI Key

XIBAZQZUYJLCDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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